
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea involves its interaction with the dopamine D3 receptor. It acts as a partial agonist, which means it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. This leads to a decrease in dopamine release, which can be beneficial in neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has various biochemical and physiological effects. It has been found to decrease drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia, indicating its potential as a treatment for this disorder. Additionally, it has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs used in the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the study of this receptor and its involvement in various neurological disorders. Additionally, it has a low potential for abuse and addiction, making it a safer alternative to other drugs used in these studies. However, one of the limitations is its relatively new discovery, which means there is still much to learn about its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea. One direction is to further investigate its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and receptors, which may provide insights into its potential therapeutic applications for other neurological disorders. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been reported through various methods. One of the most common methods involves the reaction of cyclobutylmethylamine with 1-(prop-2-enyl)piperidine-4-carboxaldehyde in the presence of an acid catalyst, followed by the addition of isopropylamine and phosgene. The product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been studied for its potential pharmacological properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has potential as a therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-4-10-19-11-8-16(9-12-19)18-17(21)20(14(2)3)13-15-6-5-7-15/h4,14-16H,1,5-13H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHQTQIXHEQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NC2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

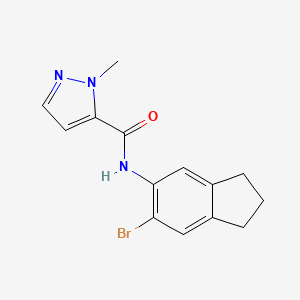
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
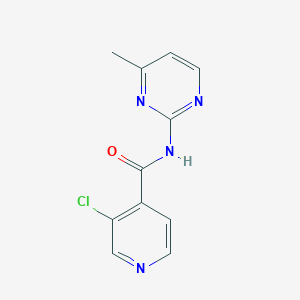
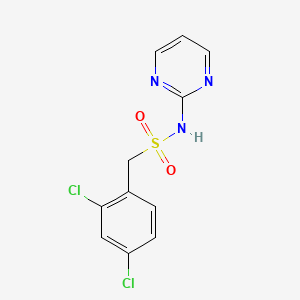
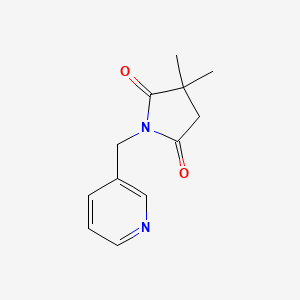
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
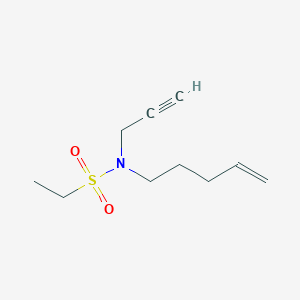
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)